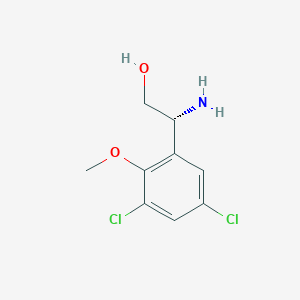

(r)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(r)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C9H11Cl2NO2 and its molecular weight is 236.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol, also known by its IUPAC name (2R)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethanol, is a compound with significant potential in various biological applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

The compound exhibits biological activities that can be attributed to its structural features. The presence of the dichloro and methoxy groups on the phenyl ring is crucial for its interaction with biological targets.

1. Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon carcinoma). The compound appears to inhibit cell proliferation by affecting the cell cycle phases, particularly causing an arrest in the G2/M phase .

Table 1: Effects on Cell Cycle Phases

| Cell Line | Treatment Duration | Effect on G0/G1 Phase | Effect on S Phase | Effect on G2/M Phase |

|---|---|---|---|---|

| MCF-7 | 48 hours | Increased | Decreased | Increased |

| HCT-116 | 48 hours | Increased | Decreased | Increased |

2. Mechanism of Apoptosis Induction

The apoptosis induced by this compound is linked to its ability to activate caspases and modulate Bcl-2 family proteins, which are critical regulators of apoptosis. Studies suggest that it enhances pro-apoptotic signals while inhibiting anti-apoptotic pathways .

Case Studies

A notable study focused on the structure–activity relationship (SAR) of related compounds revealed that modifications in the phenyl group significantly influenced the anticancer activity. The research demonstrated that certain derivatives exhibited enhanced potency against cancer cells compared to others .

Case Study: MCF-7 Cell Line

In a controlled experiment, this compound was tested against MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at concentrations as low as 10 µM after 48 hours of treatment .

Pharmacological Applications

The compound's unique structure positions it as a candidate for further development in pharmacology, particularly in oncology. Its ability to selectively target cancer cells while sparing normal cells presents an opportunity for therapeutic advancements.

Análisis De Reacciones Químicas

Formation of the Amino Alcohol Core

The initial step typically involves nucleophilic substitution to introduce the amino group. This is often achieved using precursors with leaving groups (e.g., halides) that react with amines under basic conditions.

Chlorination and Methoxylation

The 3,5-dichloro-2-methoxyphenyl moiety is introduced through:

-

Chlorination : Reagents like dichloroacetic acid are used to introduce chlorine atoms at the 3 and 5 positions of the phenyl ring.

-

Methoxylation : Methanol under acidic conditions adds a methoxy group at the 2 position.

Stereochemical Control

The (R) configuration is critical for biological activity. Methods to resolve enantiomers include:

-

Microbial resolution : Using enantioselective microorganisms to isolate the (R)-enantiomer .

-

Chemical resolution : Reaction with chiral substrates or diastereomeric salt formation .

Formation of the Amino Alcohol

The synthesis pathway likely involves:

-

Nucleophilic attack : A primary amine reacts with a carbonyl group to form an imine intermediate.

-

Reduction : The imine is reduced to form a secondary amine.

-

Hydroxyl group introduction : A subsequent reaction introduces the hydroxyl group, maintaining the (R) configuration via stereospecific conditions .

Influence of the Chlorinated Phenyl Ring

The 3,5-dichloro-2-methoxyphenyl substituent influences reactivity:

-

Electronic effects : Chlorine atoms act as electron-withdrawing groups, stabilizing intermediates during reactions.

-

Steric effects : The bulky chloro groups may hinder certain reaction pathways, favoring selective substitutions.

Enantiomer Resolution

Table 1 summarizes methods for resolving the (R)-enantiomer:

| Method | Key Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Microbial resolution | Enantioselective microorganisms | Moderate | High |

| Diastereomeric salt | Chiral acids (e.g., tartaric acid) | High | Excellent |

| Column chromatography | Chiral stationary phases | Variable | High |

Impact on Biological Activity

The (R)-configuration enhances enantioselectivity in receptor binding. For example, similar compounds with (R)-stereochemistry show 400-fold selectivity for D3 receptors over D2, as observed in Table 2 :

| Compound | D3 Affinity (Ki, nM) | D2/D3 Selectivity |

|---|---|---|

| R-22 | 18.2 ± 3.50 | 394-fold |

| S-22 | 6.60 ± 2.02 | 15-fold |

Receptor Binding

The compound interacts with dopamine receptors, particularly D3, with high affinity. Structural modifications (e.g., chlorination, methoxylation) improve selectivity:

Propiedades

Fórmula molecular |

C9H11Cl2NO2 |

|---|---|

Peso molecular |

236.09 g/mol |

Nombre IUPAC |

(2R)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H11Cl2NO2/c1-14-9-6(8(12)4-13)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3/t8-/m0/s1 |

Clave InChI |

XQNCSGZIAYVDHO-QMMMGPOBSA-N |

SMILES isomérico |

COC1=C(C=C(C=C1Cl)Cl)[C@H](CO)N |

SMILES canónico |

COC1=C(C=C(C=C1Cl)Cl)C(CO)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.